![molecular formula C12H15NO4 B7807143 2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid CAS No. 81375-37-3](/img/structure/B7807143.png)
2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid
Overview
Description
2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid (CAS: 19887-32-2) is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with an ethoxycarbonyl-protected amino group at the second carbon and a phenyl group at the third carbon. Its molecular formula is C₁₂H₁₅NO₄, and it is commonly used in peptide synthesis and medicinal chemistry as a building block or intermediate . The ethoxycarbonyl (Boc-like) group enhances stability during synthetic processes, while the phenyl moiety contributes to hydrophobic interactions in biological systems.
Preparation Methods
Multi-Step Organic Synthesis via Esterification and Protection-Deprotection Strategies
The most widely documented approach involves a four-stage process starting from (2R,3S)-3-phenylisoserine hydrochloride. This method, detailed in Patent WO2012117417A1, prioritizes cost-effectiveness and scalability .
Stage 1: Esterification of (2R,3S)-3-Phenylisoserine Hydrochloride
The initial step converts (2R,3S)-3-phenylisoserine hydrochloride into its ethyl ester derivative using absolute ethanol and sulfuric acid. Reaction conditions include heating at 45–55°C for 7–8 hours, achieving a dry yield of 195.0 g (78% yield) after purification with dichloromethane and sodium bicarbonate . Critical parameters include maintaining pH 8–9 during extraction to prevent hydrolysis of the ester group.
Stage 2: tert-Butoxycarbonyl (Boc) Protection
Di-tert-butylpyrocarbonate (Boc anhydride) introduces the Boc group to the amino moiety of the ethyl ester intermediate. Conducted in dichloromethane with sodium bicarbonate, this reaction achieves >99.5% conversion within 5–6 hours at room temperature. The Boc-protected intermediate is purified via n-hexane recrystallization, yielding 226 g (92% yield) .
Stage 3: Benzylation and De-Esterification
Benzyl bromide mediates O-benzylation under sodium hydride in N,N-dimethylformamide (DMF). The reaction proceeds at 25–35°C, followed by hydrolysis using aqueous LiOH, NaOH, or KOH to remove the ethyl ester. This step achieves 85–90% yield, with purification via silica gel chromatography .
Alternative Routes Using Phenylalanine Derivatives
Industrial protocols, such as those from VulcanChem, utilize L- or D-phenylalanine as starting materials . The ethoxycarbonyl group is introduced via ethyl chloroformate or carbamate derivatives under basic conditions. Key data include:
Parameter | Value | Source |
---|---|---|
Starting Material | L-Phenylalanine | |
Reaction Solvent | Tetrahydrofuran (THF) | |
Base | Triethylamine | |
Temperature | 0–5°C (initial), then 25°C | |
Yield | 70–75% |
This method avoids multi-step protection-deprotection but requires chiral resolution to isolate the (2R)-enantiomer, often via enzymatic or chromatographic methods .
Enzymatic Racemization for Chiral Intermediate Production
Racemase enzymes enable the interconversion of L- and D-phenylalanine, providing access to enantiomerically pure precursors. Studies from The Journal of Biochemistry demonstrate that D-amino acid oxidase catalyzes the oxidation of D-phenylalanine to phenylpyruvate, which is subsequently reaminated to L-phenylalanine . Reaction conditions include:
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Buffer : 0.1 M Tris-HCl (pH 7.8)
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Cofactors : ATP (1 mM), MgCl₂ (1 mM)
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Temperature : 37°C
This approach integrates biocatalysis with traditional synthesis, reducing reliance on hazardous reagents.
N-Carboxyanhydride (NCA) Method for Peptide Coupling
Patent US4716235A describes a novel route using N-carboxyanhydrides (NCAs) to form peptide bonds without protecting group chemistry . Reacting NCA of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with L-proline in acetone at 0°C yields the target compound in quantitative yield. Advantages include:
Analytical Validation and Quality Control
High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LCMS) are standard for purity assessment. Patent JPWO2018225851A1 reports LCMS data for structurally analogous compounds, with typical retention times of 8–12 minutes and mass-to-charge ratios (m/z) matching theoretical values .
Industrial-Scale Optimization and Challenges
Scalability challenges include solvent recovery and waste management. The multi-step synthesis in Patent WO2012117417A1 addresses this by using recyclable solvents like dichloromethane and n-hexane . Industrial protocols prioritize:
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Temperature Control : Maintaining 0–35°C to prevent epimerization .
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Catalyst Selection : Sodium hydride for benzylation vs. enzymatic catalysts for chiral purity .
Applications in Pharmaceutical Development
2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid is a precursor to angiotensin-converting enzyme (ACE) inhibitors, such as enalapril . Its ethoxycarbonyl group enhances metabolic stability, while the phenyl moiety improves target binding affinity.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein structure.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The phenyl group provides additional binding affinity and specificity. The overall effect of the compound depends on its ability to modulate the activity of its target through competitive or non-competitive inhibition.
Comparison with Similar Compounds
This section compares 2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid with structurally or functionally related compounds, focusing on substitution patterns, physicochemical properties, and biological activities.
Substituent Modifications on the Amino Group
Key Insights :
- Ethoxycarbonyl provides mild protection for amino groups, balancing stability and ease of deprotection .
- Sulfonyl groups (e.g., tosyl) increase resistance to enzymatic degradation but reduce solubility .
- Benzylidene and benzimidazole derivatives exhibit enhanced bioactivity due to aromatic and chelating effects .
Backbone and Side-Chain Variations
Key Insights :
- Quinapril demonstrates how backbone elongation and heterocyclic substitution (isoquinoline) enhance target specificity (ACE inhibition) .
- Phosphonomethyl and fatty acyl modifications alter solubility and membrane permeability, enabling applications in signaling pathway modulation .
Pharmacological and Physicochemical Properties
Key Insights :
Biological Activity
2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid, also referred to as (2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid, is an organic compound that possesses a chiral center, making it optically active. This compound is a derivative of phenylalanine and is characterized by the presence of an ethoxycarbonyl group attached to the amino group and a phenyl group attached to the alpha carbon. Its unique structure contributes to its biological activity, particularly in medicinal chemistry and biochemistry.
The molecular formula of this compound is , with a molecular weight of approximately 279.33 g/mol. The compound is notable for its role as a chiral building block in the synthesis of various pharmaceutical agents, particularly antihypertensive drugs like enalapril and quinapril.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The ethoxycarbonyl group can be hydrolyzed to release the active amino acid, which then participates in metabolic pathways. The phenyl group interacts with hydrophobic pockets in enzymes, facilitating binding and catalysis.
Key Reactions
- Hydrolysis : The ethoxycarbonyl group undergoes hydrolysis, releasing the corresponding amino acid.
- Enzyme Interaction : It serves as a substrate for various enzymes involved in metabolic processes.
Antihypertensive Effects
Research has shown that compounds structurally similar to this compound exhibit significant antihypertensive activity. For instance, studies involving related compounds have demonstrated their effectiveness in lowering blood pressure in spontaneously hypertensive rats (SHRSP). The mechanism involves inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure .
Enzyme Inhibition Studies
The compound has been examined for its potential as an enzyme inhibitor. A study highlighted its role as a non-covalent proteasome inhibitor, which could have implications for treating diseases related to protein degradation .
Case Studies
- Antihypertensive Research : A study comparing various ACE inhibitors found that compounds similar to this compound significantly reduced arterial blood pressure and inhibited ACE activity across various tissues, indicating its potential therapeutic applications in hypertension management .
- Proteasome Inhibition : Another research project focused on the design and synthesis of inhibitors targeting the proteasome pathway, using derivatives of this compound. These studies revealed that modifications to the phenyl group enhanced binding affinity and selectivity towards proteasome targets .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Amino-2-phenylpropanoic acid | Precursor for peptide synthesis; similar structure but lacks ethoxy group. | |
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid | Antidepressant properties; contains a fluorine substituent. | |
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | Exhibits neuroprotective effects; hydroxyl group adds unique properties. |
This comparison highlights how the unique ethoxycarbonyl group influences the reactivity and biological activity of this compound compared to other amino acid derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with L-phenylalanine or its derivatives as the backbone. Introduce the ethoxycarbonyl (EOC) protecting group via carbamate formation using ethyl chloroformate in a basic aqueous/organic solvent system (e.g., THF/water) at 0–5°C .
- Step 2 : Optimize pH (maintain ~8–9 with NaOH) to prevent hydrolysis of the EOC group. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7, Rf ~0.4).
- Step 3 : Purify the crude product using acid-base extraction (1 M HCl to precipitate impurities, followed by neutralization with NaHCO3). Final purification via recrystallization (ethanol/water) yields >85% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm structural features. Key signals: δ 1.2–1.4 ppm (ethoxy CH₃), δ 4.1–4.3 ppm (ethoxy CH₂), δ 7.2–7.4 ppm (phenyl protons) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) coupled with ESI-MS to verify molecular ion [M+H]⁺ at m/z 266.1 .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical values) to confirm purity .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodology :
- Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM). For aqueous buffers, employ co-solvents like PEG-400 (≤10% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting biological activity .
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies in biological activity data across studies?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 PBS buffer, 37°C, 5% CO₂ for cellular assays). Validate compound stability via LC-MS pre-/post-assay .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structurally analogous compounds (e.g., tert-butoxycarbonyl derivatives) to isolate structure-activity relationships .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for pharmacological studies?
- Methodology :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >98%) .
- Pharmacological Impact : Test both enantiomers in receptor-binding assays (e.g., SPR or radioligand displacement) to identify stereospecific activity. For example, (S)-enantiomers may show higher affinity for amino acid transporters .
Q. What metabolic pathways should be considered when designing pharmacokinetic studies?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and NADPH. Monitor degradation via LC-MS/MS for phase I (hydrolysis of EOC group) and phase II (glucuronidation) metabolites .
- In Silico Prediction : Use software like ADMET Predictor™ to estimate clearance rates and potential drug-drug interactions (e.g., CYP3A4 inhibition) .
Q. Key Considerations for Researchers
- Contradiction Management : Address variability in biological assays by using internal controls (e.g., reference inhibitors) and validating batch-to-batch compound consistency via DSC (melting point ~180–185°C) .
- Advanced Modifications : Explore replacing the ethoxycarbonyl group with photo-labile (e.g., nitroveratryl) groups for targeted drug release studies .
Properties
IUPAC Name |
2-(ethoxycarbonylamino)-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBGLSAFZJOMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81375-37-3 | |
Record name | NSC76270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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